![molecular formula C11H13N3O3 B2728600 6-乙酰基-1,3,7-三甲基吡咯[2,3-D]嘧啶-2,4-二酮 CAS No. 119350-44-6](/img/no-structure.png)

6-乙酰基-1,3,7-三甲基吡咯[2,3-D]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Its unique structure and properties make it an intriguing candidate for further exploration and experimentation.

科学研究应用

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione has been studied for its potential as a poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor. PARP-1 is involved in DNA repair, and its inhibitors have been used in combination with DNA-damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death. This compound has shown promising activity in inhibiting PARP-1 and has demonstrated anti-proliferative activity against human cancer cell lines .

未来方向

作用机制

Target of Action

The primary target of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .

Mode of Action

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This results in high cytotoxicity against certain human cancer cell lines .

准备方法

The synthesis of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves several steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. Heating these compounds with sodium methoxide in butanol under reflux conditions leads to the formation of pyrido[2,3-D]pyrimidin-5-ones or pyrido[2,3-D]pyrimidin-7-ones, depending on the nature of the acyl group .

化学反应分析

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is similar to other pyrido[2,3-D]pyrimidine derivatives, such as pyrido[2,3-D]pyrimidin-5-ones and pyrido[2,3-D]pyrimidin-7-ones. These compounds also exhibit a broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves the condensation of 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine to a reaction vessel", "Add acetic anhydride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |

CAS 编号 |

119350-44-6 |

分子式 |

C11H13N3O3 |

分子量 |

235.243 |

IUPAC 名称 |

6-acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13N3O3/c1-6(15)8-5-7-9(12(8)2)13(3)11(17)14(4)10(7)16/h5H,1-4H3 |

InChI 键 |

QYBGWXHSXAYPCR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(N1C)N(C(=O)N(C2=O)C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

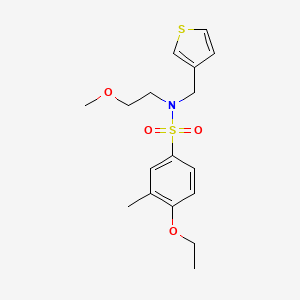

![5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2728518.png)

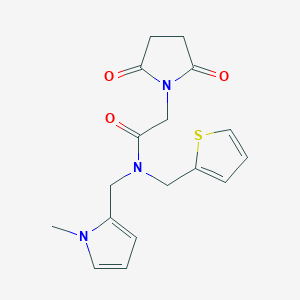

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)

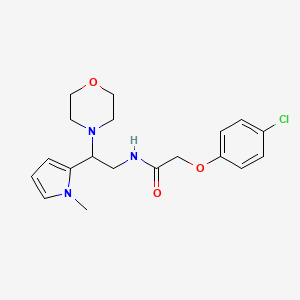

![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)

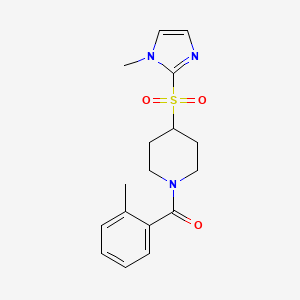

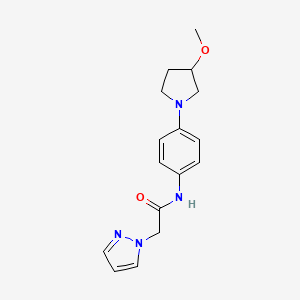

![3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2728525.png)

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)

![Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate](/img/structure/B2728535.png)

![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)